2-(3,4-Dimethylphenoxy)ethanol

Description

Classification and Structural Context of Aryloxyalcohols

From a classification standpoint, 2-(3,4-Dimethylphenoxy)ethanol belongs to the aryloxyalcohols, a subclass of alcohols. An alcohol is an organic compound that carries at least one hydroxyl (–OH) functional group attached to a saturated carbon atom. libretexts.org The term "aryloxyalcohol" specifically denotes a structure where an aryl (aromatic) group is connected to an alcohol moiety via an ether linkage. tubitak.gov.tr

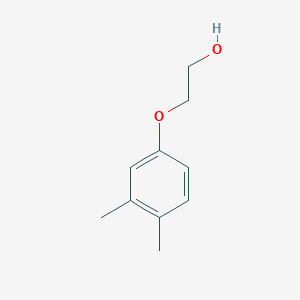

In the case of this compound, the structure can be broken down as follows:

Aryl Group : The 3,4-dimethylphenyl group.

Oxy Group : The ether oxygen atom (-O-).

Alcohol : The ethanol (B145695) (-CH₂CH₂OH) portion of the molecule.

The reaction between phenols and epoxides is a recognized route for synthesizing aryloxy alcohols. tubitak.gov.tr The synthesis of these compounds, particularly in an asymmetric fashion to produce specific enantiomers, is a subject of research in organic chemistry, often employing metallic catalysts to facilitate the ring-opening of epoxides by phenols. datapdf.combeilstein-journals.org The structural arrangement of aryloxyalcohols, with a hydrophilic alcohol terminus and a lipophilic aromatic ring, gives them properties that are valuable in various chemical applications.

Significance in Organic Synthesis and Derived Chemical Entities

Aryloxyalcohols and related phenoxyether structures are significant as intermediates and building blocks in organic synthesis. ontosight.aievitachem.com The functional groups present in this compound—the hydroxyl group, the ether linkage, and the aromatic ring—allow for a variety of chemical transformations. The terminal hydroxyl group is a primary site for reactions such as esterification or etherification, allowing for the extension of the molecule and the introduction of new functionalities.

The dimethylphenoxy moiety is utilized in the synthesis of more complex molecules. For example, research has demonstrated the synthesis of a series of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides starting from 2,4-dimethylphenol. scielo.brresearchgate.net This process involves several steps, including the creation of an acetate (B1210297) derivative, conversion to a hydrazide, and subsequent reaction to form a 1,3,4-oxadiazole (B1194373) ring, which is then further functionalized. scielo.brresearchgate.net Although this example uses a different isomer (2,4-dimethyl) and does not start directly from this compound, it illustrates the synthetic utility of the dimethylphenoxy structural unit in constructing complex heterocyclic compounds with potential applications in medicinal chemistry. scielo.br Such compounds are often investigated for their biological activities.

The versatility of the phenoxyether structure makes it a valuable scaffold for developing a range of chemical entities for use in pharmaceuticals and agrochemicals. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNKIUSAFDPIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307319 | |

| Record name | 2-(3,4-dimethyl-phenoxy)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34221-43-7 | |

| Record name | NSC190716 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-dimethyl-phenoxy)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopy offers a powerful suite of non-destructive methods to elucidate the structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for providing a comprehensive characterization of 2-(3,4-Dimethylphenoxy)ethanol.

NMR spectroscopy is arguably the most powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a complete picture of the atomic arrangement can be constructed.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to each unique proton environment. The aromatic region will show signals for the three protons on the substituted benzene (B151609) ring. The ethoxy chain will produce two characteristic triplets for the adjacent methylene (B1212753) (-CH₂-) groups, deshielded by the neighboring oxygen atoms. The two methyl groups on the ring, being in slightly different positions relative to the ether linkage, will appear as singlets in the alkyl region. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. libretexts.org

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (H-2, H-5, H-6) | 6.7 – 7.2 | Multiplet (m) | 3H |

| -O-CH₂ -CH₂-OH | ~ 4.05 | Triplet (t) | 2H |

| -O-CH₂-CH₂ -OH | ~ 3.95 | Triplet (t) | 2H |

| Ar-CH₃ (C-3) | ~ 2.22 | Singlet (s) | 3H |

| Ar-CH₃ (C-4) | ~ 2.20 | Singlet (s) | 3H |

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, ten distinct signals are expected. The carbon atoms of the aromatic ring will resonate in the typical downfield region for sp² carbons (110-160 ppm), with the carbon atom directly attached to the ether oxygen (C-1) being the most deshielded. The carbons of the two methyl groups will appear at the most upfield positions. The two methylene carbons of the ethanol (B145695) side chain will be found in the 60-70 ppm range, influenced by the electronegative oxygen atom. docbrown.infolibretexts.org

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -O (Aromatic, C-1) | ~ 156 |

| C -CH₃ (Aromatic, C-3) | ~ 137 |

| C -CH₃ (Aromatic, C-4) | ~ 130 |

| Aromatic C H (C-2, C-5, C-6) | 114 – 128 |

| -O-C H₂-CH₂-OH | ~ 69 |

| -O-CH₂-C H₂-OH | ~ 61 |

| Ar-C H₃ (C-3) | ~ 20 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. wiley.com

A prominent, broad absorption band in the region of 3500-3200 cm⁻¹ is a definitive indicator of the O-H stretching vibration of the hydroxyl group; its broadness is a result of intermolecular hydrogen bonding. libretexts.orgdocbrown.info The presence of both aromatic and aliphatic C-H bonds is confirmed by stretching vibrations appearing just above and below 3000 cm⁻¹, respectively. A strong absorption band, typically around 1250-1200 cm⁻¹, corresponds to the asymmetric C-O-C stretching of the aryl ether linkage. The C-O stretch of the primary alcohol is also strong and appears around 1050 cm⁻¹. docbrown.info Finally, characteristic C=C stretching absorptions for the aromatic ring are expected in the 1600-1500 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3500 – 3200 | Strong, Broad |

| C-H Stretch | Aromatic (sp²) | 3100 – 3000 | Medium |

| C-H Stretch | Aliphatic (sp³) | 3000 – 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1600 – 1500 | Medium, Sharp |

| C-O Stretch | Aryl Ether (Ar-O-C) | 1250 – 1200 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragmentation products. The electron ionization (EI) mass spectrum of this compound (molecular formula C₁₀H₁₄O₂) would be expected to show a molecular ion peak [M]⁺ at m/z = 166.

The fragmentation pattern is highly diagnostic. A common fragmentation pathway for phenoxy-type compounds involves the cleavage of the ether bond. researchgate.net A significant fragmentation pathway for primary alcohols is α-cleavage, which involves the breaking of the bond adjacent to the oxygen atom. libretexts.orgyoutube.com Another possible fragmentation is the loss of a water molecule (dehydration) from the molecular ion. libretexts.org

Key expected fragments include:

m/z 123: This prominent peak would result from the α-cleavage of the C-C bond in the ethanol side chain, with the loss of the •CH₂OH radical (mass 31). The resulting ion, [CH₃CH₃C₆H₃OCH₂]⁺, is stabilized by the phenoxy group.

m/z 122: Arising from the cleavage of the ether C-O bond, leading to a dimethylphenol radical cation, [HO-C₆H₃(CH₃)₂]⁺•.

m/z 107: A base peak often observed in substituted phenols and ethers, corresponding to the dimethyl-tropylium or related stable aromatic cation after rearrangement and loss of other fragments.

m/z 45: A fragment corresponding to the [CH₂CH₂OH]⁺ ion from cleavage of the aryl C-O bond.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical reactivity of molecules.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. mdpi.com It is a quantum mechanical method used to investigate the electronic structure (or electron distribution) of many-body systems. mdpi.comresearchgate.net DFT calculations can accurately determine various molecular properties, such as molecular orbital energies, atomic charge distributions, and dipole moments, which are crucial for analyzing structure-activity relationships. mdpi.comresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of functionals and basis sets. mdpi.com For phenoxyethanol (B1677644) derivatives, methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) are commonly employed to optimize molecular geometries and predict electronic properties. researchgate.net These calculations provide the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. dergipark.org.tr

Table 1: Illustrative DFT-Calculated Electronic Properties for a Phenoxyethanol Derivative

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron donation. |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule. |

| Total Energy | -591.43 Ha | The total electronic energy of the molecule in its ground state. nih.gov |

DFT is also a powerful tool for predicting the most likely sites for chemical reactions on a molecule. This is achieved through the calculation of reactivity descriptors. mdpi.com Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution on the molecule's surface. Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For 2-(3,4-Dimethylphenoxy)ethanol, the oxygen atoms of the ether and hydroxyl groups would be expected to be regions of negative potential, while the hydroxyl hydrogen would be a site of positive potential.

Another set of reactivity indicators are the Fukui functions (f(r)), which represent the change in electron density at a specific point when the total number of electrons in the system changes. mdpi.com These functions can identify the most electrophilic and nucleophilic sites within the molecule with greater precision.

Furthermore, molecules with rotatable bonds, like the C-O bonds in the ethoxy chain of this compound, can exist in different spatial arrangements known as conformations. researchgate.net Conformer analysis, typically performed using DFT, involves calculating the potential energy surface of the molecule as a function of its dihedral angles to identify the most stable (lowest energy) conformers. Understanding the preferred conformation is crucial as it can significantly influence the molecule's physical properties and biological activity. For ethanol (B145695), two conformers, trans and gauche, are known to exist. researchgate.net A similar analysis for this compound would reveal the most probable shapes the molecule adopts.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules and their interactions over time. rsc.orgresearchgate.net MD simulations model the atoms as classical particles and use force fields to describe the potential energy of the system, including bonded (bond stretching, angle bending) and non-bonded (van der Waals, electrostatic) interactions. arxiv.org

For this compound, MD simulations can be employed to study its behavior in a solution, providing insights into its interactions with solvent molecules. For example, a simulation could model how the molecule's hydroxyl group forms hydrogen bonds with water or other polar solvents. arxiv.org These simulations can also predict macroscopic properties like density, viscosity, and diffusion coefficients. By analyzing the trajectories of the atoms over time, one can understand how the molecule interacts with its environment, which is critical for applications in material science and pharmacology. The simulations can reveal the formation of clusters and the preferred orientation of molecules relative to each other. rsc.org

Table 2: Illustrative Intermolecular Interaction Energies from a Molecular Dynamics Simulation

| Interaction Type | Solvent | Average Energy (kJ/mol) | Significance |

| Van der Waals | Water | -25.5 | Represents non-specific attractive and repulsive forces between the molecule and solvent. arxiv.org |

| Electrostatic | Water | -40.2 | Represents the interaction between the permanent charge distributions of the molecule and solvent. arxiv.org |

| Hydrogen Bonding | Water | -18.0 | Quantifies the strength and occurrence of hydrogen bonds, primarily involving the hydroxyl group. |

Predictive Modeling for Chemical Space Exploration (e.g., PASS for related compounds)

Computational models can be used to predict the properties and activities of novel compounds, a process known as exploring chemical space. researchgate.net This is particularly useful in drug discovery and materials science for screening large virtual libraries of molecules before undertaking expensive and time-consuming synthesis and testing.

One such approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the structural or physicochemical properties of a set of compounds with their biological activity or a specific property. researchgate.net

Software like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities for a given molecule based on its structure. While a specific PASS analysis for this compound is not detailed in the literature, such a tool could be used to predict its potential pharmacological or toxicological profile based on the structural fragments it shares with other biologically active compounds in the PASS database. This predictive capability is valuable for identifying potential applications or hazards of new or understudied chemical entities.

Reactivity and Reaction Mechanisms of 2 3,4 Dimethylphenoxy Ethanol Systems

Reactions of the Hydroxyl Functional Group (e.g., Esterification, Oxidation)

The terminal primary hydroxyl (-OH) group is a key site for chemical reactions, enabling transformations such as esterification and oxidation.

Esterification

2-(3,4-Dimethylphenoxy)ethanol can react with carboxylic acids or their derivatives (like acid anhydrides or acyl chlorides) to form esters. libretexts.org The most common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This reaction is a reversible equilibrium process. masterorganicchemistry.comchemguide.co.uk

The mechanism of Fischer esterification involves several steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the carboxylic acid's carbonyl group, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.comlibretexts.org

Nucleophilic attack: The alcohol's oxygen atom acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.comvnaya.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). libretexts.orgvnaya.com

Elimination of water: The tetrahedral intermediate eliminates a molecule of water. masterorganicchemistry.comlibretexts.org

Deprotonation: The protonated ester is deprotonated, typically by water or the conjugate base of the acid catalyst, to yield the final ester and regenerate the catalyst. masterorganicchemistry.comlibretexts.org

Table 1: Steps in Fischer Esterification

| Step | Description |

|---|---|

| 1 | Protonation of the carboxylic acid's carbonyl group by an acid catalyst. |

| 2 | Nucleophilic attack by the alcohol on the electrophilic carbonyl carbon. |

| 3 | A proton is transferred to one of the hydroxyl groups. |

| 4 | A water molecule is eliminated, forming a protonated ester. |

| 5 | Deprotonation yields the final ester product and regenerates the acid catalyst. |

Oxidation

As a primary alcohol, the hydroxyl group of this compound can be oxidized. megalecture.com The product of the oxidation depends on the oxidizing agent used. sydney.edu.auyoutube.com

Oxidation to an Aldehyde: Using mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern oxidation, the primary alcohol can be selectively oxidized to form the corresponding aldehyde, 2-(3,4-dimethylphenoxy)acetaldehyde. youtube.comyoutube.com These reagents are often chosen to prevent over-oxidation to the carboxylic acid. khanacademy.org

Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic solution, will oxidize the primary alcohol first to an aldehyde, which is then further oxidized to a carboxylic acid, 2-(3,4-dimethylphenoxy)acetic acid. sydney.edu.auyoutube.comkhanacademy.org

The oxidation state of the carbon atom bonded to the hydroxyl group increases during these transformations. khanacademy.org Tertiary alcohols are resistant to oxidation under similar conditions because they lack a hydrogen atom on the carbon bearing the -OH group. youtube.comlibretexts.org

Reactivity of the Aromatic Ring System

The 3,4-dimethylphenyl group is an aromatic ring system whose reactivity is significantly influenced by the two methyl substituents.

Electrophilic Aromatic Substitution (EAS)

Substituents on a benzene (B151609) ring affect both its reactivity towards electrophiles and the position (orientation) of the subsequent substitution. libretexts.orgmsu.edu Methyl groups are classified as activating, electron-donating groups (EDGs). msu.edu They increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. msu.edu

This activation occurs through two main effects:

Inductive Effect: Alkyl groups, like methyl, are weakly electron-donating through the sigma bond framework, pushing electron density into the ring and making it more nucleophilic. libretexts.org

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the aromatic ring, further increasing its electron density.

The methyl groups also act as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orglibretexts.org This is because the carbocation intermediates (arenium ions) formed during attack at these positions are more stable. libretexts.orglibretexts.org Specifically, for ortho and para attack, one of the resonance structures places the positive charge on the carbon atom to which the methyl group is attached, allowing for greater stabilization. libretexts.org

In the this compound molecule, the ether oxygen also influences the ring's reactivity. The oxygen atom has lone pairs that can be donated to the ring through resonance, making it a strong activating group and an ortho, para-director. The combined directing effects of the two methyl groups and the phenoxy ether group determine the ultimate positions of substitution.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. chemistrysteps.com This reaction is generally unfavorable for simple aryl halides because it requires the formation of a high-energy, negatively charged intermediate (a Meisenheimer complex). libretexts.org

The presence of electron-donating groups, such as the two methyl groups on the aromatic ring of this compound, further deactivates the ring toward SNAr. chemistrysteps.com These groups increase the electron density on the ring, making it less attractive to an incoming nucleophile and destabilizing the negatively charged intermediate. For SNAr to proceed efficiently, the aromatic ring typically needs to be activated by one or more strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org Therefore, the aromatic ring in this compound is not expected to be reactive under typical SNAr conditions.

Synthesis and Academic Study of Derivatives and Analogues

Design and Synthesis of Novel Phenoxyethyl Derivatives

The synthesis of novel derivatives of 2-(3,4-Dimethylphenoxy)ethanol involves a range of chemical transformations that append different functional groups to the core structure. These synthetic strategies are designed to be versatile, allowing for the systematic modification of the molecule to explore a wide chemical space.

The synthesis of xanthine derivatives incorporating the 3,4-dimethylphenoxy moiety can be achieved through established methods for the alkylation of xanthine scaffolds. A common approach involves the Traube purine synthesis, which constructs the purine ring system from pyrimidine precursors. Alternatively, direct N-alkylation of pre-existing xanthine derivatives with a suitable 2-(3,4-dimethylphenoxy)ethyl halide or tosylate is a more convergent approach.

For instance, the reaction of a 1,3-dialkyl-5,6-diaminouracil with an appropriate carboxylic acid derivative of the 3,4-dimethylphenoxy group, followed by cyclization, can yield 8-substituted xanthines. A more direct route involves the N7-alkylation of a xanthine, such as theophylline, with 2-(3,4-dimethylphenoxy)ethyl bromide in the presence of a base. The reaction conditions, including the choice of solvent and base, can be optimized to favor N7-alkylation over other positions. Microwave-assisted synthesis has also been shown to accelerate the ring closure step in xanthine synthesis, often leading to higher yields in shorter reaction times asianpubs.org.

The general synthetic approach for preparing 8-substituted-7-(2-(3,4-dimethylphenoxy)ethyl)xanthines is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 8-Bromoxanthine, this compound | PPh₃, DIAD, THF | 8-Bromo-7-(2-(3,4-dimethylphenoxy)ethyl)xanthine |

| 2 | 8-Bromo-7-(2-(3,4-dimethylphenoxy)ethyl)xanthine, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Water | 8-Aryl-7-(2-(3,4-dimethylphenoxy)ethyl)xanthine |

| 3 | 8-Bromo-7-(2-(3,4-dimethylphenoxy)ethyl)xanthine, Amine | CuI, K₂CO₃, DMF | 8-Amino-7-(2-(3,4-dimethylphenoxy)ethyl)xanthine |

This table presents a generalized synthetic scheme based on common methods for xanthine derivatization.

The synthesis of hydrazide and hydrazone analogues of this compound typically begins with the preparation of a phenoxyacetyl hydrazide intermediate. This can be achieved by reacting this compound with an α-haloacetate (e.g., ethyl chloroacetate) via a Williamson ether synthesis to form the corresponding ester. Subsequent treatment of the ester with hydrazine hydrate yields the desired 2-(3,4-dimethylphenoxy)acetohydrazide researchgate.net.

From this key hydrazide intermediate, a diverse library of hydrazone derivatives can be synthesized through condensation reactions with various aldehydes and ketones. The reaction is typically carried out in a suitable solvent such as ethanol (B145695), often with a catalytic amount of acid to facilitate the reaction nih.gov. This method allows for the introduction of a wide range of substituents on the imine carbon of the hydrazone, enabling a thorough investigation of structure-activity relationships nih.govrsc.org.

A representative synthetic pathway is depicted in the following table:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | 1. NaH, THF; 2. Ethyl bromoacetate | Ethyl 2-(3,4-dimethylphenoxy)acetate |

| 2 | Ethyl 2-(3,4-dimethylphenoxy)acetate | Hydrazine hydrate, Ethanol, Reflux | 2-(3,4-Dimethylphenoxy)acetohydrazide |

| 3 | 2-(3,4-Dimethylphenoxy)acetohydrazide | Substituted aldehyde/ketone, Ethanol, Acetic acid (cat.), Reflux | N'-(substituted)-2-(3,4-dimethylphenoxy)acetohydrazide (Hydrazone) |

This table outlines a plausible synthetic route based on analogous reactions described in the literature.

Benzoic acid derivatives of this compound can be prepared through several synthetic routes. One common method is the Ullmann condensation, which involves the copper-catalyzed reaction of this compound with a halobenzoic acid, such as 4-iodobenzoic acid, in the presence of a base researchgate.netmdpi.comwikipedia.orgresearchgate.netorganic-chemistry.org. This reaction forms an ether linkage between the phenoxyethanol (B1677644) moiety and the benzoic acid ring. Alternatively, a Williamson ether synthesis can be employed by reacting this compound with a suitable halo-substituted benzoic acid ester, followed by hydrolysis of the ester to the carboxylic acid researchgate.netjust.edu.jo.

For the synthesis of butanoic acid derivatives, a common precursor is a phenoxy-substituted butanoate ester. This can be synthesized by the reaction of this compound with a 4-halobutanoate ester under Williamson ether synthesis conditions. Subsequent hydrolysis of the ester group yields the desired 4-(2-(3,4-dimethylphenoxy)ethoxy)butanoic acid.

The following table summarizes a potential synthetic approach for these derivatives:

| Derivative | Synthetic Method | Reactants | Reagents and Conditions | Product |

| Benzoic Acid | Ullmann Condensation | This compound, 4-Iodobenzoic acid | CuI, K₂CO₃, N,N-Dimethylformamide (DMF), Heat | 4-(2-(3,4-Dimethylphenoxy)ethoxy)benzoic acid |

| Butanoic Acid | Williamson Ether Synthesis & Hydrolysis | This compound, Ethyl 4-bromobutanoate | 1. NaH, THF; 2. Reflux; 3. NaOH, H₂O/EtOH, Reflux | 4-(2-(3,4-Dimethylphenoxy)ethoxy)butanoic acid |

This table illustrates generalized synthetic strategies based on established chemical reactions.

Amine derivatives of this compound can be synthesized through various established methods. A straightforward approach involves the conversion of the terminal hydroxyl group of this compound into a better leaving group, such as a tosylate or a halide. Subsequent reaction with an appropriate amine or ammonia can then yield the desired primary, secondary, or tertiary amine derivative via nucleophilic substitution google.com.

Another common method is the Gabriel synthesis, which is particularly useful for the preparation of primary amines. This involves the reaction of 2-(3,4-dimethylphenoxy)ethyl halide with potassium phthalimide, followed by hydrazinolysis to release the primary amine. For the synthesis of secondary or tertiary amines, reductive amination of a corresponding aldehyde, derived from the oxidation of this compound, with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride, is an effective strategy.

A summary of potential synthetic routes is provided below:

| Amine Type | Synthetic Method | Key Intermediate | Key Reagents | Product |

| Primary Amine | Gabriel Synthesis | 2-(3,4-Dimethylphenoxy)ethyl bromide | 1. Potassium phthalimide; 2. Hydrazine hydrate | 2-(3,4-Dimethylphenoxy)ethanamine |

| Secondary Amine | Nucleophilic Substitution | 2-(3,4-Dimethylphenoxy)ethyl tosylate | Primary amine (e.g., methylamine) | N-Methyl-2-(3,4-dimethylphenoxy)ethanamine |

| Tertiary Amine | Reductive Amination | 2-(3,4-Dimethylphenoxy)acetaldehyde | Secondary amine (e.g., dimethylamine), NaBH₃CN | N,N-Dimethyl-2-(3,4-dimethylphenoxy)ethanamine |

This table outlines plausible synthetic methodologies for preparing amine derivatives.

Exploration of Structure-Activity Relationships (SAR) in Derivative Series

The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR), providing insights into how different structural features influence the biological or chemical properties of the derivatives.

For hydrazone analogues, SAR studies on similar phenoxyethyl isatin hydrazones have revealed that the electronic properties of substituents on the phenoxy ring play a crucial role in their biological activity nih.gov. Halogen substitutions, for example, have been shown to significantly modulate the inhibitory activity against certain enzymes. The nature of the aldehyde or ketone used to form the hydrazone also introduces a point of diversity that can be systematically varied to probe the steric and electronic requirements for activity.

The following table summarizes key SAR observations from studies on analogous compound series:

| Derivative Class | Structural Variation | Observed Effect on Activity in Analogous Series |

| Xanthine Derivatives | Substitution at the 8-position | Bulky and lipophilic groups can increase affinity for certain receptors nih.gov. |

| Xanthine Derivatives | Substitution at the N1 and N3 positions | Alkyl group size and nature can influence selectivity and potency biointerfaceresearch.com. |

| Hydrazone Analogues | Halogen substitution on the phenoxy ring | Can significantly enhance or decrease biological activity depending on the target nih.gov. |

| Hydrazone Analogues | Aromatic vs. aliphatic substituents on the imine carbon | Aromatic rings often provide additional binding interactions, influencing potency rsc.org. |

| Amine Derivatives | Nature of the amine (primary, secondary, tertiary) | Can affect basicity, polarity, and hydrogen bonding capacity, which are critical for receptor interactions. |

This table is based on SAR findings for structurally related compound series and provides a predictive framework for the derivatives of this compound.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography is a powerful laboratory technique for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For the analysis of phenoxyethanol (B1677644) derivatives, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prominent and effective techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust analytical technique used for separating and quantifying volatile and semi-volatile organic compounds. In this method, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase. The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds and generates a current proportional to the amount of analyte being burned, allowing for precise quantification.

For instance, a validated method for the determination of the related compound 2-phenoxyethanol (B1175444) in workplace air utilizes thermal desorption followed by GC-FID for quantification. researchgate.net This approach demonstrates the sensitivity and applicability of GC-FID for trace-level analysis. While specific methods for 2-(3,4-Dimethylphenoxy)ethanol are not widely published, methods for general phenols can be adapted. epa.gov Such methods often involve either direct analysis of the underivatized phenol (B47542) or derivatization to improve volatility and chromatographic performance. epa.gov

| Parameter | Condition |

|---|---|

| Column | DB-5 (or equivalent) |

| Carrier Gas | Helium |

| Injector Temperature | 235 °C |

| Detector Temperature | 325 °C |

| Temperature Program | Initial 50 °C (hold 4 min), ramp at 8 °C/min to 220 °C (hold 10 min) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that uses a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material. It is particularly well-suited for compounds that are non-volatile or thermally unstable. Separation is based on the analyte's affinity for the stationary phase relative to the mobile phase. A detector, commonly a UV-Vis detector, is used for identification and quantification.

Numerous validated HPLC methods have been developed for the simultaneous determination of 2-phenoxyethanol and other preservatives in pharmaceutical and cosmetic products. nih.govistanbul.edu.tr These methods typically employ reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar mixture, such as acetonitrile (B52724) and water. nih.govistanbul.edu.trdergipark.org.tr The detection wavelength is often set around 270 nm, where the phenoxy group exhibits strong UV absorbance. istanbul.edu.trdergipark.org.tr These established methods provide a solid foundation for developing a specific analytical procedure for this compound.

| Parameter | Condition 1 nih.gov | Condition 2 istanbul.edu.trdergipark.org.tr |

|---|---|---|

| Column | Lichrosorb C8 (150x4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) | Acetonitrile:Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 258 nm | UV at 270 nm |

| Column Temperature | Not specified | 30.0 °C |

Spectroscopic Analytical Techniques in Characterization

Spectroscopy involves the interaction between matter and electromagnetic radiation. It is a fundamental tool for elucidating the structure and properties of molecules. By analyzing the spectrum produced when a substance is exposed to energy, chemists can obtain a unique molecular "fingerprint" and deduce its structural components.

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about a molecule's chemical structure, phase, and polymorphism. horiba.com It relies on the inelastic scattering of monochromatic light, usually from a laser. horiba.com The energy shift between the incident and scattered photons corresponds to the energies of vibrational modes of the molecules in the sample.

The analysis of alcohols using Raman spectroscopy is well-established. physicsopenlab.org The Raman spectrum of an alcohol exhibits characteristic peaks corresponding to the vibrations of its functional groups. For example, strong bands are typically observed for C-H bond stretching modes (around 2800-3000 cm⁻¹), C-C bond symmetric stretching (around 880 cm⁻¹ in ethanol), and C-O bond stretching (around 1040 cm⁻¹ in ethanol). physicsopenlab.orgresearchgate.net The broad band associated with O-H bond stretching is also a key feature. researchgate.net

Aromatic Ring Vibrations: Peaks associated with the C=C stretching of the dimethyl-substituted benzene (B151609) ring. horiba.com

Alkyl C-H Vibrations: Stretching and bending modes from the two methyl groups and the ethylene (B1197577) glycol side chain.

Ether Linkage: Vibrations corresponding to the C-O-C ether bond.

Alcohol Group: Vibrations from the primary alcohol (C-O stretch and O-H stretch).

By comparing the obtained spectrum with databases and the spectra of related molecules, Raman spectroscopy can serve as a powerful tool for the structural confirmation and characterization of this compound.

| Functional Group / Vibration | Approximate Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 (Broad) | Weak - Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1610 | Strong |

| C-O Stretch (Alcohol) | 1000 - 1100 | Medium |

| C-C Stretch (Skeletal) | 800 - 1200 | Medium |

Method Validation and Qualification in Chemical Analysis

Analytical method validation is the process used to confirm that an analytical procedure is suitable for its intended purpose. chromatographytoday.com It is a critical requirement for any new method to ensure the reliability, consistency, and accuracy of the results obtained. chromatographytoday.comscioninstruments.com Validation provides documented evidence that the method does what it is intended to do. chromatographyonline.com The specific parameters for validation are often dictated by regulatory bodies such as the International Conference on Harmonisation (ICH). istanbul.edu.tr

The core parameters evaluated during method validation include:

Accuracy: This measures the closeness of the experimental value to the true or accepted value. It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery. sysrevpharm.org

Precision: This expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually reported as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (short-term) and intermediate precision (within-laboratory variations). sysrevpharm.org

Specificity: This is the ability of the method to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scioninstruments.com

Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. sysrevpharm.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.com

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. wjarr.com

Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. wjarr.com

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of the method's reliability during normal usage. sysrevpharm.org

| Parameter | Description | Commonly Assessed By |

|---|---|---|

| Accuracy | Closeness of results to the true value. sysrevpharm.org | Percent recovery of spiked samples. |

| Precision | Agreement among a series of measurements. sysrevpharm.org | Relative Standard Deviation (%RSD) of replicate analyses. |

| Specificity | Ability to measure only the desired analyte. scioninstruments.com | Analysis of blank, placebo, and spiked samples; peak purity analysis. |

| Linearity | Proportionality of signal to analyte concentration. sysrevpharm.org | Regression analysis of calibration curve (e.g., correlation coefficient r² > 0.999). |

| Range | Concentration interval where the method is precise, accurate, and linear. wjarr.com | Confirmed by accuracy and precision studies over the interval. |

| LOD/LOQ | Lowest concentration that can be detected/quantified reliably. wjarr.com | Signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. |

| Robustness | Resistance to small changes in method parameters. sysrevpharm.org | Varying parameters like mobile phase composition, pH, temperature and observing the effect on results. |

Environmental Chemistry and Degradation Pathways

Biodegradation of Phenoxyethers and Related Alcohols

Biodegradation is a key process in the removal of organic compounds from the environment. It involves the breakdown of substances by microorganisms.

The structural features of 2-(3,4-Dimethylphenoxy)ethanol, including the ether linkage and the aromatic ring, influence its susceptibility to microbial attack under different oxygen conditions.

Anaerobic Degradation: Under anaerobic conditions, the degradation of phenoxyethanol (B1677644) has been observed to proceed through a different mechanism. For example, the anaerobic cleavage of 2-phenoxyethanol (B1175444) can involve the shift of a hydroxyl group to form an unstable hemiacetal, which then breaks down. nih.gov This process ultimately leads to the cleavage of the ether bond. It is plausible that a similar mechanism could be involved in the anaerobic degradation of this compound, although the presence of the methyl groups on the aromatic ring may influence the rate and specifics of the pathway.

Microorganisms play a central role in the environmental degradation of phenoxyethers. Various bacterial and fungal strains possess the enzymatic machinery necessary to break down these compounds.

The key enzymes in the initial stages of aerobic aromatic compound degradation are monooxygenases and dioxygenases. neliti.comnih.govomicsonline.org These enzymes catalyze the incorporation of oxygen into the aromatic ring, making it more susceptible to cleavage. For substituted phenols, such as the dimethylphenol moiety of the target compound, specific bacterial strains have been shown to be effective degraders. For example, Pseudomonas species are known to degrade various dimethylphenols through different catabolic pathways. researchgate.net The degradation of long-chain alkylphenols by Sphingomonas species proceeds via an ipso-substitution mechanism, where hydroxylation occurs at the ipso-position of the alkyl substituent. researchgate.net While this is for a different class of alkylphenols, it highlights the diverse strategies microbes employ to degrade substituted phenolic compounds. The microbial community present in a particular environment, along with environmental conditions such as pH, temperature, and nutrient availability, will ultimately determine the rate and extent of biodegradation.

Chemical Transformation Processes in Environmental Matrices

In addition to biodegradation, chemical processes can contribute to the transformation of this compound in the environment. These abiotic processes are particularly important in matrices where microbial activity is limited.

Photodegradation: In aqueous environments, photodegradation can be a significant transformation pathway for organic compounds. A study on the photocatalytic degradation of the structurally similar compound 2-(4-methylphenoxy)ethanol revealed that it can be decomposed with the assistance of a TiO2 photocatalyst. nih.gov A notable intermediate in this process was the toxic compound p-cresol. nih.gov This suggests that photodegradation of this compound could also occur, potentially leading to the formation of 3,4-dimethylphenol as an intermediate. The efficiency of photodegradation is influenced by factors such as the intensity of light, the presence of photosensitizing substances in the water, and the water chemistry.

Hydrolysis: The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. nih.gov However, under strongly acidic or alkaline conditions, hydrolysis may become more significant. The rate of hydrolysis is dependent on temperature and pH.

Environmental Fate Assessment Methodologies

A variety of standardized methods are used to assess the environmental fate of chemicals like this compound. These methodologies provide data on the persistence, mobility, and potential for bioaccumulation of the compound.

The Organisation for Economic Co-operation and Development (OECD) has established a set of guidelines for testing the biodegradability of chemicals. The "Ready Biodegradability" tests (OECD 301 series) are designed to assess whether a substance is likely to biodegrade rapidly and completely in an aerobic environment. nih.govcontractlaboratory.comnih.govaropha.comresearchgate.net A substance is considered readily biodegradable if it meets specific pass levels for degradation within a 28-day period, including a "10-day window" which requires the majority of the degradation to occur within 10 days of its onset. contractlaboratory.com

Table 1: Overview of OECD 301 Ready Biodegradability Tests

| Test Guideline | Method Name | Principle |

|---|---|---|

| OECD 301 A | DOC Die-Away | Measures the removal of Dissolved Organic Carbon (DOC) in an aqueous medium. |

| OECD 301 B | CO2 Evolution (Modified Sturm Test) | Quantifies the amount of carbon dioxide produced from the mineralization of the test substance. |

| OECD 301 C | Modified MITI (I) | Measures oxygen consumption in a closed respirometer. |

| OECD 301 D | Closed Bottle | Measures the biochemical oxygen demand (BOD) in sealed bottles over a 28-day period. |

| OECD 301 E | Modified OECD Screening | A screening test that measures DOC removal. |

| OECD 301 F | Manometric Respirometry | Measures oxygen consumption in a closed respirometer with a pressure sensor. |

To monitor the degradation of this compound and identify its transformation products, various analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the separation and quantification of the parent compound and its metabolites. nano-lab.com.trijmr.net.inscioninstruments.comnih.gov Mass Spectrometry (MS) coupled with these chromatographic techniques (LC-MS and GC-MS) is a powerful tool for the structural elucidation of unknown degradation products. ijmr.net.innih.gov

Table 2: Analytical Methods for Environmental Fate Assessment

| Analytical Technique | Application | Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of parent compound and polar metabolites in aqueous samples. | Concentration over time, degradation kinetics. |

| Gas Chromatography (GC) | Analysis of volatile and semi-volatile parent compounds and degradation products. | Separation and quantification of components in a mixture. |

| Mass Spectrometry (MS) | Identification of unknown degradation products. | Molecular weight and structural information. |

| UV-Visible Spectroscopy | Monitoring changes in the concentration of compounds with chromophores. | Preliminary assessment of degradation. ijmr.net.in |

By utilizing these methodologies, a comprehensive assessment of the environmental fate of this compound can be achieved, providing crucial data for environmental risk assessment.

Applications in Materials Science Research

Role as Chemical Building Blocks for Functional Materials

The primary application of 2-(3,4-Dimethylphenoxy)ethanol in materials science lies in its role as a monomer or a precursor to monomers for polymerization processes. guidechem.com The presence of a hydroxyl group allows for a variety of chemical modifications to introduce polymerizable functionalities.

One of the most direct methods to utilize this compound as a building block is through its conversion into acrylate (B77674) or methacrylate (B99206) monomers. This can be achieved by reacting the hydroxyl group with acryloyl chloride or methacryloyl chloride. rsc.org The resulting monomers, 2-(3,4-dimethylphenoxy)ethyl acrylate and 2-(3,4-dimethylphenoxy)ethyl methacrylate, can then be polymerized through various techniques, including free radical polymerization, to yield polymers with the 2-(3,4-dimethylphenoxy)ethyl group as a pendant side chain.

The incorporation of the 3,4-dimethylphenoxy moiety is anticipated to impart specific properties to the resulting polymers. Phenolic compounds, in general, are known to enhance the thermal stability and mechanical strength of polymers. guidechem.com Specifically, the dimethyl substitution on the phenyl ring can contribute to increased hydrophobicity and potentially influence the polymer's solubility and compatibility with other materials.

Furthermore, this compound can be envisioned as a component in the synthesis of other classes of polymers. For instance, its di-functional nature (a phenolic ether and a primary alcohol) makes it a candidate for polycondensation reactions. It could potentially be used as a chain extender or a modifier in the production of polyesters and polyurethanes, where the hydroxyl group reacts with carboxylic acids or isocyanates, respectively.

Another area of interest is in the synthesis of epoxy resins. While bisphenol A is the most common precursor for epoxy resins, there is a continuous search for alternative bisphenols to achieve specific properties. researchgate.netpatsnap.com Although not a bisphenol itself, this compound could be chemically modified to create di-epoxide monomers. Alternatively, it could be used as a reactive diluent or a toughening agent in existing epoxy formulations.

The precursor to this compound, 3,4-dimethylphenol, is known to be used in the production of resins and plastics, where it can improve heat resistance and mechanical strength. guidechem.com This provides a strong indication of the potential benefits of incorporating the 3,4-dimethylphenoxy group into polymer structures. Moreover, substituted phenols, such as 2,6-dimethylphenol, are the primary monomers for the synthesis of poly(phenylene oxide) (PPO), a high-performance thermoplastic. uc.edumdpi.com This precedent suggests that derivatives of 3,4-dimethylphenol, including this compound, could be explored for creating novel PPO-type materials with modified properties.

To illustrate the potential of polymers derived from this compound, the following table presents hypothetical data for a polyacrylate synthesized from a 2-(3,4-dimethylphenoxy)ethyl acrylate monomer, based on typical properties of similar acrylic polymers.

| Property | Projected Value |

| Glass Transition Temperature (Tg) | 100-120 °C |

| Molecular Weight (Mn) | 20,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| Refractive Index | 1.55 - 1.60 |

| Thermal Decomposition Temp. (TGA) | > 300 °C |

This data is illustrative and based on the expected properties of analogous acrylic polymers.

Potential for Development of Novel Materials with Tailored Properties

The ability to incorporate the 2-(3,4-dimethylphenoxy)ethyl moiety into various polymer backbones opens up significant possibilities for the development of novel materials with properties tailored for specific applications. The chemical structure of this building block allows for fine-tuning of the final material's characteristics.

Enhanced Thermal Stability: The aromatic nature of the phenoxy group is expected to enhance the thermal stability of polymers. Materials incorporating this compound could exhibit higher decomposition temperatures and better performance in high-temperature environments compared to their aliphatic counterparts. The dimethyl substitution may further enhance this effect by increasing the steric hindrance and rigidity of the polymer chains.

Tunable Mechanical Properties: The concentration of the 2-(3,4-dimethylphenoxy)ethyl units within a copolymer can be varied to control the mechanical properties of the resulting material. Higher concentrations are likely to increase the stiffness and hardness of the polymer, while blending with softer monomers could be used to achieve a desired balance of flexibility and strength. guidechem.com

Controlled Refractive Index: The presence of the aromatic ring in the 2-(3,4-dimethylphenoxy)ethyl group is expected to result in polymers with a relatively high refractive index. This property is particularly valuable in optical applications, such as in the manufacturing of lenses, optical films, and coatings. By copolymerizing monomers derived from this compound with other monomers with different refractive indices, materials with a precisely controlled refractive index can be fabricated.

Hydrophobicity and Chemical Resistance: The dimethylphenoxy group is inherently hydrophobic. Polymers containing this moiety are expected to exhibit low water absorption and enhanced resistance to aqueous environments and a range of chemicals. This could be advantageous for applications requiring durability and stability in harsh conditions, such as protective coatings and engineering plastics.

The following table outlines potential applications for novel materials derived from this compound, along with the key properties that make them suitable for these uses.

| Potential Application | Key Tailored Property |

| High-Performance Coatings | Enhanced thermal stability, chemical resistance, hydrophobicity |

| Optical Adhesives and Encapsulants | High refractive index, good thermal stability |

| Advanced Engineering Plastics | Improved mechanical strength, high heat resistance |

| Membranes for Separations | Controlled hydrophobicity and chemical functionality |

| Photoresists in Microelectronics | Potential for creating specific dissolution characteristics |

The research into the use of this compound as a chemical building block is still in its early stages. However, the fundamental chemistry of its functional groups, coupled with the known benefits of incorporating similar phenolic structures into polymers, strongly suggests a promising future for this compound in the development of advanced materials with tailored properties.

Q & A

Q. What are the standard synthetic routes for 2-(3,4-dimethylphenoxy)ethanol, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution between 3,4-dimethylphenol and ethylene oxide or a haloethanol derivative under basic conditions. For example, refluxing 3,4-dimethylphenol with 2-chloroethanol in the presence of a base (e.g., NaOH) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours achieves moderate yields (50–70%). pH control during workup (pH 5–6) is critical to avoid salt formation and maximize product isolation .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm the presence of aromatic protons (δ 6.6–7.2 ppm) and the ethoxy linkage (δ 3.6–4.2 ppm).

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 180.2 (calculated for CHO).

- IR spectroscopy : Absorption bands for phenolic C-O (1250 cm) and hydroxyl groups (3300–3500 cm) .

Advanced Research Questions

Q. How can computational modeling and crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX or WinGX provides precise bond lengths and angles. For example, the dihedral angle between the aromatic ring and ethoxy chain can be determined to assess steric effects. Computational tools (e.g., DFT calculations) predict electronic properties (HOMO-LUMO gaps) and reactivity, aiding in rational design of derivatives .

Q. What strategies are effective in analyzing the biological activity of this compound analogs?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative bacteria.

- Enzyme inhibition studies : Use fluorescence-based assays to evaluate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory potential).

- Molecular docking : Simulate binding affinities to receptors (e.g., GABA for neuroactivity) using AutoDock Vina .

Q. How do substituent modifications on the phenoxy ring influence physicochemical properties?

- Lipophilicity : Introduce electron-withdrawing groups (e.g., -Cl) to increase logP (measured via HPLC).

- Solubility : Polar substituents (-OH, -COOH) enhance aqueous solubility but may reduce membrane permeability (measured via shake-flask method).

- Thermal stability : Differential scanning calorimetry (DSC) reveals melting points (e.g., derivatives with bulky groups show higher ) .

Q. What methodologies assess the environmental impact of this compound?

- Biodegradation studies : Use OECD 301B test to measure microbial degradation in aqueous media.

- Ecotoxicology : Daphnia magna acute toxicity tests (EC) and algal growth inhibition assays (72-h IC).

- Analytical monitoring : Quantify environmental persistence via HPLC-MS/MS in soil/water samples .

Methodological Challenges and Solutions

Q. How to address low yields in the synthesis of this compound derivatives?

- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Microwave-assisted synthesis : Reduce reaction time (30–60 min vs. 6 hours) and improve yields by 15–20% .

Q. How to resolve spectral overlaps in NMR characterization?

- 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals (e.g., aromatic vs. ethoxy protons).

- Deuterated solvents : Use DMSO-d to shift hydroxyl proton signals for clearer analysis .

Future Research Directions

- Biocatalytic synthesis : Explore lipase-mediated esterification for greener production .

- Structure-activity relationships (SAR) : Systematically vary substituents to optimize bioactivity and reduce toxicity .

- Nanoparticle delivery systems : Encapsulate derivatives in PLGA nanoparticles to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.